

# Methyl 3-nonenoate: A Technical Guide on its Biological Activities and Research Potential

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Compound of Interest		
Compound Name:	Methyl 3-nonenoate	
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#### **Abstract**

Methyl 3-nonenoate, a fatty acid methyl ester (FAME), is a naturally occurring compound found in various plants, including honeydew melons and hops, and is widely utilized as a fragrance and flavoring agent.[1][2] While its sensory properties and safety profile as an additive are well-documented, its specific biological activities remain a nascent field of research. This technical guide provides a comprehensive overview of the current knowledge on methyl 3-nonenoate, including its physicochemical properties, established applications, and safety assessment. Furthermore, this document explores potential, yet unconfirmed, biological activities based on the broader class of FAMEs, suggesting avenues for future research in areas such as antimicrobial effects, anti-inflammatory actions, and cell signaling modulation. Detailed experimental protocols for investigating these potential activities are also provided to facilitate further scientific inquiry.

#### Introduction

Methyl 3-nonenoate (C10H18O2) is an unsaturated fatty acid methyl ester recognized for its characteristic fruity and green aroma, with notes of cucumber and melon.[3][4] Its natural presence in fruits like guava and honeydew melon contributes to their distinct flavor profiles.[1] [5] In the fragrance and flavor industry, a nature-identical version is synthesized to ensure quality and sustainability.[1] Despite its widespread use in consumer products, dedicated studies on the specific biological activities of methyl 3-nonenoate are limited. This guide aims



to consolidate the existing information and to propose a framework for future research into its potential pharmacological effects.

Physicochemical and Sensory Properties

Property	Value Value	Reference	
Molecular Formula	C10H18O2	[6]	
Molecular Weight	170.25 g/mol	[6]	
CAS Number	13481-87-3	[6]	
Appearance	Colorless to pale yellow liquid	[4]	
Odor Profile	Intense fresh, fruity, green, with cucumber, melon, and pear undertones	[3][4]	
Taste Profile	Sweet, fresh apple, melon notes at 3-6 ppm		
Boiling Point	212.66 °C (estimated)	[5]	
Flash Point	88 °C (190.4 °F) - closed cup		
Solubility	Insoluble in water, soluble in alcohol [7]		

# **Established Applications**

The primary application of **methyl 3-nonenoate** is in the flavor and fragrance industry. Its versatile aroma profile makes it a valuable component in formulations for:

- Fruit Flavors: Particularly for melon, apple, pear, and tropical fruit varieties.[2]
- Floral Fragrances: Useful in violet and narcissus formulations.[2]
- Food Products: It has been considered for use in cheese flavors, especially those derived from goat and sheep's milk, at very low levels.



**Methyl 3-nonenoate** is also approved for use as an inert ingredient in antimicrobial formulations for food-contact surfaces, with an end-use concentration not to exceed 100 ppm. [8]

# **Safety and Toxicology**

The safety of **methyl 3-nonenoate** as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). The key findings from the safety assessment are summarized below. Due to a lack of specific data for **methyl 3-nonenoate**, some conclusions are based on read-across data from a structurally similar compound, methyl 3-hexenoate.[4]



Endpoint	Result	Comments	Reference
Genotoxicity	Not expected to be genotoxic.	Negative in the BlueScreen assay (with and without metabolic activation). Read-across to methyl 3-hexenoate, which was not mutagenic in the Ames test and non-clastogenic in an in vitro micronucleus test.	[4]
Phototoxicity/Photoall ergenicity	Not expected to be phototoxic/photoallerg enic.	No significant UV absorbance between 290 and 700 nm.	[4]
Skin Sensitization	Does not present a safety concern for skin sensitization under current use levels.	Chemical structure suggests it would not be expected to react with skin proteins.	[4]
Repeated Dose Toxicity	Insufficient data.	Systemic exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.	[4]
Reproductive Toxicity	Insufficient data.	Systemic exposure is below the TTC for a Cramer Class I material.	[4]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that **methyl 3-nonenoate** poses "no safety concern at current levels of intake when used as a flavouring agent".[6]



# Potential Biological Activities (Areas for Future Research)

While direct evidence is lacking, the chemical nature of **methyl 3-nonenoate** as a fatty acid methyl ester and its presence in biologically active plant extracts suggest several potential areas for investigation.

#### **Antimicrobial Activity**

Hop extracts, which contain **methyl 3-nonenoate** as a minor volatile component, are well-known for their antimicrobial properties, primarily attributed to  $\alpha$ - and  $\beta$ -acids.[9][10][11] Additionally, studies on FAMEs from various vegetable oils and endophytic fungi have demonstrated antifungal and antibacterial activities.[12][13] The antimicrobial efficacy of FAMEs is often linked to the presence of unsaturated fatty acids like linoleic acid.[12]

Hypothesis: **Methyl 3-nonenoate** may possess antimicrobial activity against certain bacteria and fungi.

#### **Anti-inflammatory and Antioxidant Effects**

Hop extracts exhibit significant antioxidant and anti-inflammatory properties, largely due to their phenolic and flavonoid content.[9][10] Furthermore, some FAMEs have shown antioxidant potential in vitro.[12] Oxidized fatty acid esters, such as methyl linoleate, have been shown to have pro-inflammatory effects, highlighting the importance of understanding the bioactivity of both the parent compound and its potential oxidation products.[14]

Hypothesis: **Methyl 3-nonenoate** could exhibit antioxidant or anti-inflammatory properties, though this requires direct experimental validation.

### **Cell Signaling Modulation**

Fatty acids and their derivatives are known to act as signaling molecules. For instance, methylpalmitate has been identified as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[15]



Hypothesis: **Methyl 3-nonenoate** may interact with cellular signaling pathways, such as those mediated by PPARs, potentially influencing metabolic processes.

# **Experimental Protocols**

The following are detailed methodologies for key experiments to investigate the potential biological activities of **methyl 3-nonenoate**.

#### **Antimicrobial Susceptibility Testing**

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of **methyl 3-nonenoate** against a panel of pathogenic and food spoilage microorganisms.

Methodology: Broth Microdilution Assay

- Microorganism Preparation: Grow selected bacterial and fungal strains in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to logarithmic phase.
   Adjust the inoculum to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Compound Preparation: Prepare a stock solution of methyl 3-nonenoate in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in the respective broth media in a 96-well microtiter plate.
- Incubation: Inoculate each well with the prepared microbial suspension. Include positive controls (microorganisms in broth without the compound) and negative controls (broth only). Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
- MIC Determination: The MIC is the lowest concentration of methyl 3-nonenoate that completely inhibits visible growth of the microorganism.
- MBC/MFC Determination: Aliquots from wells showing no visible growth are sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.



## In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of **methyl 3-nonenoate** on various cell lines (e.g., human keratinocytes, macrophages, and cancer cell lines).

Methodology: MTT Assay

- Cell Culture: Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
- Compound Treatment: Treat the cells with various concentrations of methyl 3-nonenoate
  (prepared in culture medium from a DMSO stock) for 24, 48, or 72 hours. Include a vehicle
  control (DMSO in medium).
- MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
   Cell viability is expressed as a percentage of the vehicle-treated control.

#### **PPAR Activation Reporter Assay**

Objective: To determine if **methyl 3-nonenoate** can activate PPAR nuclear receptors (PPAR $\alpha$ , PPAR $\gamma$ , PPAR $\delta$ ).

Methodology: Luciferase Reporter Gene Assay

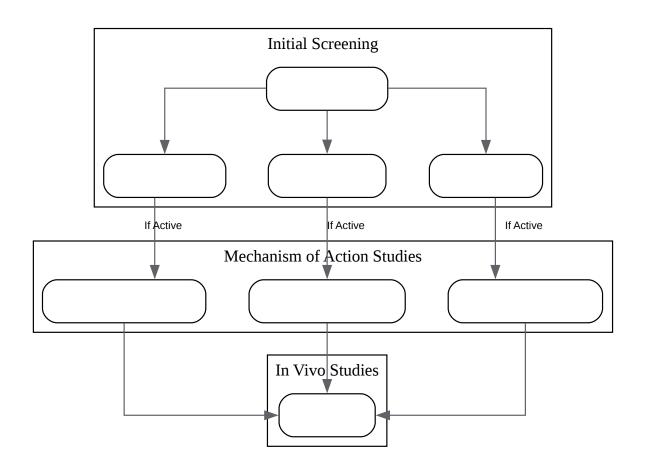
- Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector
  for the ligand-binding domain of a PPAR fused to the GAL4 DNA-binding domain, and a
  reporter plasmid containing a luciferase gene under the control of a GAL4 upstream
  activation sequence.
- Compound Treatment: After transfection, treat the cells with various concentrations of methyl 3-nonenoate or a known PPAR agonist (positive control) for 24 hours.



- Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
- Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. An increase in luciferase activity indicates receptor activation.

#### **Visualizations**

# **Experimental Workflow for Biological Activity Screening**

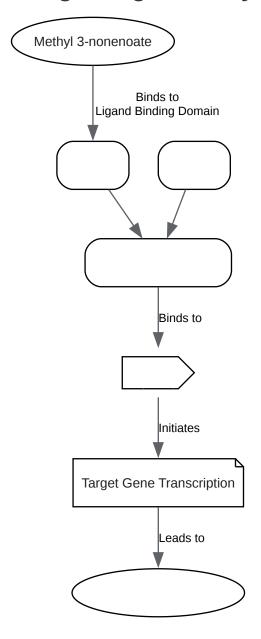


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Caption: Workflow for the systematic evaluation of the biological activities of **Methyl 3-nonenoate**.



# **Hypothesized PPAR Signaling Pathway Activation**



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Caption: Hypothesized activation of PPAR signaling by **Methyl 3-nonenoate**.

#### Conclusion

**Methyl 3-nonenoate** is a compound with well-established applications in the flavor and fragrance industries and a favorable safety profile for these uses. However, there is a significant gap in the scientific literature regarding its specific biological activities. Based on its



chemical class and its presence in bioactive natural extracts, there is a compelling rationale for investigating its potential antimicrobial, anti-inflammatory, antioxidant, and cell-signaling properties. The experimental protocols and research frameworks provided in this guide offer a roadmap for future studies that could uncover novel applications for **methyl 3-nonenoate** in the fields of pharmacology and drug development. Such research is crucial to move beyond its current applications and to fully understand the biological relevance of this widely used yet under-investigated molecule.

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